molecular formula C26H33N3O3S B11207595 N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11207595
M. Wt: 467.6 g/mol
InChI Key: CGJSLHCTBWATEC-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. One common method involves the reaction of adamantanecarboxylic acid with thioamides to form the thiazole ring . The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with a ketone . The final step involves the coupling of the thiazole and quinoline intermediates under acidic or basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells. The thiazole and quinoline rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: Known for its antiviral activity.

    N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in the synthesis of functional materials.

    1,3-dehydroadamantane: A key intermediate in the synthesis of various adamantane derivatives.

Uniqueness

N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of adamantane, thiazole, and quinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H33N3O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H33N3O3S/c1-2-7-29-19-6-4-3-5-18(19)22(30)21(24(29)32)23(31)28-25-27-20(14-33-25)26-11-15-8-16(12-26)10-17(9-15)13-26/h14-17,30H,2-13H2,1H3,(H,27,28,31)

InChI Key

CGJSLHCTBWATEC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCCC2)C(=C(C1=O)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

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